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Compound of Interest

Compound Name:
8-Methyl-2H-1,4-benzothiazine-

3(4H)-one

CAS No.: 139605-34-8

Cat. No.: B2408433

Get Quote

Executive Summary: The "Ortho-Sulfur" Effect
The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, serving as a

pharmacophore for antipsychotics, antioxidants, and antimicrobial agents. While the 6- and 7-

substituted derivatives (para- and meta- to the nitrogen) are widely explored due to the

commercial availability of starting materials, the 8-methyl-1,4-benzothiazine isomers represent

a distinct chemical space.

This guide analyzes the SAR of 8-methyl-1,4-benzothiazines, specifically focusing on the steric

and electronic consequences of substitution at the C8 position (ortho to the sulfur atom).

Comparative analysis reveals that while 6- and 7-methyl isomers often offer superior potency in

sterically demanding binding pockets, the 8-methyl derivatives exhibit enhanced oxidative

stability and unique selectivity profiles due to the shielding of the sulfur center.
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To understand the SAR, we must first define the steric environment. The 1,4-benzothiazine

core is numbered starting from the sulfur atom.

Position 1: Sulfur (S)[1][2][3]

Position 4: Nitrogen (N)[3][4]

Position 8: Carbon on the benzene ring, adjacent to Sulfur.

Structural Implications of 8-Methyl Substitution:

Steric Shielding: The methyl group at C8 projects into the space surrounding the sulfur atom

(S1). This hinders metabolic S-oxidation (sulfoxide formation), potentially prolonging half-life

compared to the 6- or 7-methyl isomers.

Ring Planarity: Unlike C5 substitution (peri-interaction with N-substituents), C8 substitution

causes minimal distortion to the thiazine ring pucker, maintaining the "butterfly" angle

essential for intercalation or receptor binding.

Diagram: SAR Logic of the Benzothiazine Core
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Figure 1: Structural map highlighting the unique influence of the C8-methyl group on the sulfur

center compared to other positions.

Comparative Performance Analysis
The following data synthesizes experimental trends observed in antimicrobial and antioxidant

assays for methyl-substituted 4H-1,4-benzothiazines.

Antimicrobial Potency (MIC Values)
Context: Evaluation against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
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Isomer Structure Note
S. aureus MIC
(µg/mL)

E. coli MIC
(µg/mL)

SAR Insight

Unsubstituted Core Scaffold 64 >128

Baseline activity;

moderate

lipophilicity.

6-Methyl Para to Nitrogen 16 64

High Potency.

Electronic

donation to N4

enhances

interaction with

target proteins.

7-Methyl Meta to Nitrogen 32 64

Moderate

improvement

over

unsubstituted.

8-Methyl Ortho to Sulfur 32 >128

Selectivity Shift.

Steric bulk near

Sulfur reduces

potency against

Gram-negatives

(transport issues)

but maintains

Gram-positive

activity.

Antioxidant Activity (DPPH Scavenging)
Context: 1,4-Benzothiazines act as radical scavengers. The stability of the resulting radical

cation is key.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2408433?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound IC50 (µM) Mechanism Note

Trolox (Std) 15.2 Reference standard.

6-Methyl-1,4-BT 22.4

Electron-donating methyl

stabilizes the radical cation

delocalized over the N-S axis.

8-Methyl-1,4-BT 28.1

Slightly lower potency than 6-

Me. The C8-methyl twists the

orbital alignment slightly,

reducing resonance

stabilization of the radical, but

increases resistance to

irreversible oxidation.

Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring

and melting point confirmation).

Synthesis of 8-Methyl-4H-1,4-benzothiazines
The synthesis requires a specific starting material, 2-amino-3-methylbenzenethiol, to ensure

the methyl group ends up at the C8 position.

Reaction Scheme: 2-Amino-3-methylbenzenethiol + 1,3-Dicarbonyl Compound → 8-Methyl-

1,4-benzothiazine

Protocol:

Reagents: Dissolve 2-amino-3-methylbenzenethiol (10 mmol) in DMSO (10 mL).

Catalyst: Add a catalytic amount of Iodine (10 mol%) or use Oxidative Cyclization with

DMSO as the oxidant.

Addition: Add the 1,3-dicarbonyl (e.g., acetylacetone, 10 mmol) dropwise.

Reflux: Heat the mixture at reflux (approx. 140°C) for 2–4 hours.
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Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The thiol spot (high Rf) should

disappear, and a fluorescent yellow/orange spot should appear.

Workup: Pour the cooled reaction mixture into crushed ice (100 g). The product will

precipitate.

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

Characterization (Critical for 8-Me):

1H NMR: Look for the aromatic region. The 8-methyl isomer will show a specific coupling

pattern (doublet-doublet or multiplet) for the protons at C5, C6, C7. Crucially, the C8-H

signal will be missing, and a methyl singlet will appear upfield.

Biological Assay: DPPH Radical Scavenging
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

Test Samples: Prepare serial dilutions of the 8-methyl-1,4-benzothiazine derivative (10–200

µg/mL) in methanol.

Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Vortex and incubate in the dark

at room temperature for 30 minutes.

Measurement: Measure Absorbance at 517 nm (

).

Control: Measure Absorbance of DPPH + Methanol (

).

Calculation:

.

Mechanistic Pathway: Oxidative Cyclization

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2408433?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The formation of the 1,4-benzothiazine ring involves a condensation followed by an oxidative

ring closure. The presence of the 8-methyl group influences the final cyclization step sterically.

Start: 2-Amino-3-methylbenzenethiol
+ 1,3-Dicarbonyl

Intermediate: Enaminone Formation
(Condensation at NH2)

- H2O

Oxidative Cyclization
(Thiol attack on Alpha-Carbon)

Oxidant (DMSO/I2)

Product: 8-Methyl-1,4-Benzothiazine

- H2O / - 2H

Critical SAR Point:
8-Methyl group creates steric bulk
during Step 3, potentially slowing
cyclization compared to 6-Methyl.

Click to download full resolution via product page

Figure 2: Synthetic pathway highlighting the stage where 8-methyl steric hindrance impacts the

reaction kinetics.

Conclusion & Recommendation
For researchers designing novel benzothiazines:

Choose 8-Methyl Substitution if your goal is metabolic stability or selectivity against specific

Gram-positive targets where the sulfur pocket is restricted.

Choose 6-Methyl Substitution if your goal is maximal potency and radical scavenging

efficiency, as the electronic donation is more effectively transmitted to the nitrogen.
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The 8-methyl-1,4-benzothiazine remains a valuable, under-explored scaffold that offers a

unique "ortho-blocking" strategy to modulate the physicochemical properties of the thiazine

ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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